Home > Products > Screening Compounds P133543 > 1-(1H-indol-3-yl)-3-(3-methoxyphenethyl)urea
1-(1H-indol-3-yl)-3-(3-methoxyphenethyl)urea - 899946-90-8

1-(1H-indol-3-yl)-3-(3-methoxyphenethyl)urea

Catalog Number: EVT-2811454
CAS Number: 899946-90-8
Molecular Formula: C18H19N3O2
Molecular Weight: 309.369
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea

  • Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. [] The study investigated its antitumor activity through MTT assay and performed molecular docking studies with CDK4 protein to understand its potential inhibitory mechanisms. []
  • Relevance: This compound shares a similar core structure with 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea, both containing an indole ring linked to a urea moiety. The primary difference lies in the length of the linker between the indole and urea groups and the position of the methoxy group on the phenyl ring. In 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, the linker is an ethyl group, and the methoxy group is at the ortho position of the phenyl ring. In contrast, 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea has a methylene linker, and the methoxy group is at the meta position. This structural similarity suggests potential overlapping biological activities and interactions with similar targets. []

(3E)-3-(2-Ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-7-hydroxy-1,4-dimethylcyclopent[b]indole-1-acetate (2a)

  • Compound Description: This compound was isolated as the actual product in a reinvestigation of a synthetic route intended to produce ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate (MIBE). [] The study corrected the previously misassigned structure based on NMR and MS data. []
  • Relevance: While structurally distinct from 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea, this compound's relevance lies in its shared indole core. [] This highlights the importance of the indole moiety in medicinal chemistry and suggests that variations in its substitution pattern can lead to diverse chemical structures with potentially distinct biological activities.

4-(1H-Indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones

  • Compound Description: This series of compounds was synthesized and evaluated for their anti-inflammatory activity. [] Several derivatives exhibited significant activity, comparable to the standard drug ibuprofen, and also showed reduced ulcerogenic potential and lipid peroxidation. []
  • Relevance: Though structurally different from 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea, these compounds highlight the significant role of the indole moiety in mediating biological activities, particularly in the context of inflammation. [] The presence of a phenyl ring in these compounds, although in a different context compared to 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea, suggests that exploring variations in aryl substituents and their connection to the indole core could be relevant in drug design.
  • Compound Description: This compound was synthesized as part of a program focusing on novel indole-based molecules as potential cannabinoid agonists. []
  • Relevance: Similar to 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea, this compound features an indole ring and a methoxyphenyl group. [] While the connection and overall structure differ, the presence of these shared elements emphasizes the versatility of indole and methoxyphenyl groups in drug design and their potential application in targeting various biological pathways, including the cannabinoid system.

4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (Efipladib)

  • Compound Description: This compound, also known as Efipladib, emerged from research focused on optimizing indole-based cPLA2 alpha inhibitors. [] Efipladib exhibits potent and selective inhibition of cPLA2 alpha in various assays, including isolated enzyme, cell-based, and whole blood assays in rats and humans. [] Its binding characteristics were further investigated using isothermal titration calorimetry, and it demonstrated efficacy in multiple in vivo models of prostaglandin and leukotriene-dependent inflammation. []
  • Relevance: Both Efipladib and 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea share the core indole structure, highlighting the significance of this moiety in designing bioactive molecules. [] While Efipladib possesses a more complex structure with various substituents, the shared indole core emphasizes its importance as a scaffold for diverse pharmacological activities, including anti-inflammatory effects.

N-{2-[(2-dimethylaminoethyl)-methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-ylamino]-4-methoxyphenyl}-acrylamide dichloroacetate

  • Compound Description: This compound was designed as a novel EGFR inhibitor for cancer treatment. []
  • Relevance: This compound shares a common structural feature with 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea - the presence of both a methoxyphenyl and an indole group. [] Although the overall structure and connectivity differ, this overlap highlights the potential of these moieties in designing molecules with anticancer properties.

N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

  • Compound Description: This compound was synthesized and evaluated for its potential as an antitubercular agent. Molecular docking studies were conducted with the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis to explore its possible inhibitory mechanism. []
  • Relevance: Similar to 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea, this compound features a central indole ring. [] This shared structural element underscores the importance of the indole scaffold in various therapeutic areas, including infectious diseases like tuberculosis.

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and analogues

  • Compound Description: This series of N,N-dimethyltryptamines, substituted at the 5-position with imidazole, triazole, or tetrazole rings, was investigated for their 5-HT receptor activity. [] The research aimed to develop potent and selective 5-HT1D receptor agonists with favorable pharmacokinetic properties, including high oral bioavailability and limited central nervous system penetration. []
  • Relevance: These compounds, alongside 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea, underscore the significance of the indole nucleus, specifically tryptamine derivatives, in medicinal chemistry. [] The study emphasizes the impact of substituent modifications on the indole ring, such as the introduction of azole rings, on modulating receptor binding affinity and selectivity, offering insights for developing compounds targeting the serotonergic system.

N-[2-(1H-Indol-3-yl)ethyl]alkanamide

  • Compound Description: This compound served as a starting material in a study exploring a modified Bischler-Napieralski reaction to synthesize 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives. [] The research involved reacting the compound with phosphorus oxychloride under controlled conditions to generate the desired tetrahydropyridoindole intermediates, which were subsequently transformed into various derivatives through reactions with acetic anhydride and methyl isocyanate. []
  • Relevance: Both N-[2-(1H-Indol-3-yl)ethyl]alkanamide and 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea share a common structural motif - the presence of an indole ring connected to an ethyl chain. [] This similarity, despite differences in the overall structures and functionalities, highlights the versatility of the indole moiety as a starting point for synthesizing various heterocyclic systems with potential biological activities.

1-(2-(1H-indol-3-yl)ethyl)-4-benzyl-3-hydroxy-3,6-diphenylpiperazine-2,5-dione

  • Compound Description: This compound's crystal structure was determined through single-crystal X-ray diffraction analysis. []
  • Relevance: This compound and 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea share a common structural feature: the presence of an indole ring connected to an ethyl chain. [] Although the overall structures and functional groups differ, this similarity emphasizes the recurring use of the indole nucleus and its derivatives in medicinal chemistry and highlights its potential as a building block for diverse chemical entities.

SSR126768A (4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride)

  • Compound Description: SSR126768A is a potent and selective oxytocin receptor antagonist that demonstrates oral activity. [] It exhibits nanomolar affinity for rat and human oxytocin receptors, with significantly lower affinity for other receptors like V1a, V1b, and V2. [] SSR126768A effectively antagonizes oxytocin-induced intracellular calcium increase and prostaglandin release in human uterine smooth muscle cells. [] It also inhibits oxytocin-induced uterine contractions in both rat and human models. [] Importantly, SSR126768A shows a long duration of action and delays parturition in pregnant rats, suggesting its potential therapeutic application as a tocolytic agent for managing preterm labor. []
  • Relevance: Although structurally different from 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea, SSR126768A's relevance lies in its shared indole core. [] This highlights the versatility of the indole moiety as a starting point for designing diverse molecules with potent and selective biological activities, including its application in targeting G protein-coupled receptors like the oxytocin receptor.

(E)-Ethyl 2-cyano-3-(1H-indol-3-yl)acrylates and (E)-3-(1H-Indol-3-yl)acrylonitriles

  • Compound Description: These compounds were synthesized via L-proline catalyzed Knoevenagel condensation reactions, utilizing indole-3-carboxyaldehydes and ethyl cyanoacetate as starting materials. [] The study showcased a green and efficient method for generating these (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylates, further derivatized to corresponding N-methylated and (E)-3-(1H-Indol-3-yl)acrylonitriles. []
  • Relevance: The (E)-3-(1H-Indol-3-yl)acrylonitrile scaffold within these compounds shares structural similarities with 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea. [] Both structures feature an indole ring directly connected to an ethylene group, highlighting a common structural motif. While the subsequent functional groups and overall structures diverge, this shared feature underscores the versatility of this indole-ethylene core as a building block for synthesizing diverse chemical entities.

(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)-3-(1H-indol-3-yl)acrylonitriles

  • Compound Description: This series of compounds represents intermediates in a novel synthetic route for 3-(1H-Indol-3-Yl)Acrylonitrile derivatives mediated by [Bmim]OH. [] These intermediates were formed via Knoevenagel condensation of diethyl phthalate-derived precursors with indole-3-aldehyde and subsequently alkylated to yield the final 3-(1H-Indol-3-Yl)Acrylonitrile derivatives. []
  • Relevance: This series shares the (E)-3-(1H-Indol-3-yl)acrylonitrile core structure with 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea. [] This commonality, despite the different synthetic routes and subsequent modifications, highlights the importance of this specific structural motif in medicinal chemistry. The presence of the acrylonitrile group conjugated to the indole ring suggests potential bioactivity and provides a scaffold for further derivatization.

(E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01)

  • Compound Description: ICMD-01 was designed as a hybrid compound incorporating structural features from indomethacin and paracetamol, aiming to enhance anti-inflammatory activity while minimizing gastrointestinal side effects. [] In vitro studies using J774 macrophages demonstrated that ICMD-01 effectively inhibited the production of nitrite, IL-1β, and TNFα in non-cytotoxic concentrations. [] In vivo assessments using carrageenan-induced paw edema and zymosan-induced peritonitis models further confirmed its anti-inflammatory effects. [] ICMD-01 significantly reduced paw edema, comparable to dexamethasone, without significantly inhibiting PGE2, IL-1β, or TNFα production in vivo. [] Its promising activity and potential for improved safety profile make it a compelling candidate for further anti-inflammatory drug development.
  • Relevance: Both ICMD-01 and 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea share the (E)-3-(1H-Indol-3-yl)acrylonitrile core structure. [] This shared motif suggests that this particular structural arrangement might be a valuable pharmacophore for designing compounds with anti-inflammatory properties. The variation in substituents attached to this core emphasizes the possibility of fine-tuning the pharmacological profile and exploring different mechanisms of action within this chemical space.

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide ((S)-1)

  • Compound Description: This compound, (S)-1, is a potent non-peptidic agonist of formyl peptide receptors (FPRs), which are implicated in neuroinflammatory processes associated with Alzheimer's disease. [] It was radiolabeled with carbon-11 for in vivo visualization of FPRs in the mouse brain using positron emission tomography (PET). [] Despite its promising in vitro profile, (S)-[11C]-1 exhibited limited blood-brain barrier penetration and failed to label FPRs in brain slices of Alzheimer's disease mouse models. [] These findings highlight the challenges in developing PET radioligands for imaging brain FPRs and provide valuable information for designing future candidates.
  • Relevance: (S)-1 and 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea share the common feature of an indole ring linked to an ethyl chain. [] This structural similarity, although within different overall molecular architectures, showcases the recurrent utilization of this motif in medicinal chemistry. The contrasting pharmacological profiles of these compounds demonstrate how variations in substituents and overall structure can dramatically impact target specificity and biological activity.

Ethyl 3-[2-(3,4-dimethoxybenzyl)-1-phenylsulfonyl-1H-indol-3-yl]acrylate chloroform hemisolvate

  • Compound Description: The crystal structure of this compound was elucidated through X-ray diffraction analysis. [] The analysis revealed an extended conformation for the ethyl acrylate substituent and identified intermolecular C—H⋯O interactions influencing the molecular packing within the crystal lattice. []
  • Relevance: This compound, although structurally distinct from 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea, shares the common element of an indole ring. [] This recurring presence of the indole moiety underscores its significance in various chemical contexts, particularly in medicinal chemistry.

Ethyl 2-(1H-indol-3-yl)-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-(p-tolyl)pyrrolidine-2-carboxylate

  • Compound Description: The crystal structure of this complex molecule was determined through X-ray crystallography. [] The analysis revealed that the pyrrolidine ring within the molecule adopts a twist conformation. [] Furthermore, the crystal packing is stabilized by intermolecular interactions, specifically N—H⋯O and C—H⋯O hydrogen bonds. []
  • Relevance: Similar to 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea, this compound incorporates an indole ring and a methoxyphenyl group. [] Despite the significant differences in overall structure and connectivity, the presence of these shared elements emphasizes their versatility in constructing diverse molecular architectures.

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

  • Compound Description: This compound's crystal structure was solved using X-ray diffraction. [] The analysis showed four independent molecules within the asymmetric unit, each exhibiting variations in the dihedral angle between the benzene and indole rings. [] The crystal packing revealed intermolecular N-H⋯O hydrogen bonds between imino and carbonyl groups and π-π stacking interactions between pyrrole rings. []
  • Relevance: This compound shares key structural features with 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea, both containing an indole ring, a methoxy group attached to the indole, and a methoxyphenyl moiety. [] Despite variations in their connectivity and overall structure, this shared motif emphasizes the significance of these structural elements in medicinal chemistry.

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

  • Compound Description: This compound was synthesized using two distinct methods, both starting from (2-aminophenyl)(1H-pyrrol-2-yl)methanone. [] The first method involved a one-pot reaction with triphosgene followed by the addition of 4-methoxyaniline. [] The second approach required a two-step process, first preparing phenyl(2-(1H-pyrrole-2-carbonyl)phenyl)carbamate, followed by a substitution reaction with 4-methoxyaniline. [] The structure of the synthesized compound was confirmed using various spectroscopic techniques, including FTIR, UV-VIS, 1H NMR, 13C NMR, and high-resolution mass spectrometry. []
  • Relevance: This compound, while containing a pyrrole ring instead of an indole, shares structural similarities with 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea. [] Both compounds feature a heteroaromatic ring linked to a urea moiety that is further connected to a methoxyphenyl group. This structural resemblance, despite the difference in the heteroaromatic core, suggests that exploring variations in this region of the molecule could be interesting in drug design.

(E)-5-Benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol and (E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate

  • Compound Description: These two Schiff base compounds were synthesized via condensation reactions of substituted benzaldehydes with either 2-amino-4-chlorophenol or 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amine. [] Structural analysis revealed an intramolecular hydrogen bond forming an S(6) ring motif in both compounds. [] Interestingly, compound (I) exhibits an O—H⋯O hydrogen bond, while compound (II) features a charge-assisted N+—H⋯O− hydrogen bond. []
  • Relevance: (E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate and 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea share a common structural fragment: an indole ring connected to an ethyl chain. [] This shared feature, even within different molecular frameworks, suggests that this particular structural motif might be relevant in the context of biological activity or target binding. The presence of different substituents and functional groups surrounding this core structure underscores the potential for diverse pharmacological profiles.

Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224)

  • Compound Description: CA224 is a nonplanar analogue of fascaplysin that exhibits potent and specific inhibition of Cdk4-cyclin D1 in vitro. [] It effectively blocks cancer cell growth at the G0/G1 phase of the cell cycle and also inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase. [] CA224 enhances the depolymerization of taxol-stabilized tubulin and induces the upregulation of p53, p21, and p27 proteins while downregulating cyclin B1 and Cdk1 in p53-positive cancer cells. [] It selectively induces apoptosis in SV40 large T-antigen transformed cells and inhibits colony formation in lung cancer cells. [] CA224 demonstrates significant efficacy against human tumors in xenograft models and exhibits a favorable therapeutic window, making it a promising candidate for clinical development.
  • Relevance: CA224 and 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea share a common structural motif: an indole ring connected to an ethyl chain. [] This shared feature, despite their distinct overall structures and mechanisms of action, highlights the importance of this particular fragment in medicinal chemistry and its potential to interact with diverse biological targets, including those involved in cell cycle regulation and apoptosis.
  • Compound Description: 1-(4-(1H-Indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine served as a key intermediate for synthesizing various pyrazolo pyrimidine derivatives. [] These compounds were subsequently evaluated for their antiproliferative activity. []
  • Relevance: This series of compounds, similar to 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea, highlights the importance of the indole and methoxyphenyl moieties in medicinal chemistry. [] Although the core structures differ, the shared presence of these two groups suggests their potential relevance in designing molecules with antiproliferative properties.

3-{3-[2-(1H-Indol-3-yl)ethyl]}-2,3-dihydro-2-(aryliminothiazol-4-yl)-2H-chromen-2-ones

  • Compound Description: This series of compounds combines tryptamine, coumarin, and thiazoline moieties in a single molecule. [] Tryptamines are known for their serotonergic activity, coumarins exhibit diverse biological activities, and thiazolines possess a broad spectrum of biological activities, including antifungal, analgesic, and antibacterial properties. [] The synthesis of these compounds aimed to leverage the combined pharmacological potential of these three distinct pharmacophores.
  • Relevance: These compounds and 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea both feature an indole ring linked to an ethyl chain. [] This structural similarity, despite the presence of different heterocyclic systems in the remaining parts of the molecules, underscores the recurring use of this specific indole-ethyl fragment in medicinal chemistry. It suggests that this fragment might play a role in interacting with biological targets or influencing the overall physicochemical properties of the molecules.

(S)-Ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate

  • Compound Description: This compound was synthesized as part of an effort to discover new AHAS inhibitors. [] Its crystal structure was solved using single-crystal X-ray diffraction, revealing two intermolecular N-H···O hydrogen bonds and one N-H···S intermolecular hydrogen bond with neighboring molecules. [] The study compared its structure to previously reported AHAS inhibitors, providing insights into structure-activity relationships. []
  • Relevance: This compound and 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea share a key structural feature: the presence of both an indole ring and a methoxyphenyl group. [] While their connections and overall structures differ, this commonality highlights the significance of these two moieties in medicinal chemistry, particularly in designing enzyme inhibitors like AHAS inhibitors.

5-(4-hydroxy-phenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide (Z-CM-I-1)

  • Compound Description: This compound represents a curcumin/melatonin hybrid designed as a potential disease-modifying agent for Alzheimer's disease (AD). [] In vivo studies using an APP/PS1 transgenic AD mouse model showed that Z-CM-I-1 reduced Aβ accumulation in the hippocampus and cortex, attenuated inflammatory responses, decreased oxidative stress, and improved synaptic function. [] Additionally, Z-CM-I-1 increased the expression of mitochondrial electron transport chain complexes I, II, and IV. [] These findings suggest that Z-CM-I-1 exhibits multifunctional properties targeting various aspects of AD pathology, making it a promising candidate for further development.
  • Relevance: Z-CM-I-1, similar to 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea, contains an indole ring with a methoxy group attached. [] Although their overall structures differ significantly, the presence of this shared structural element highlights its potential relevance in designing compounds with therapeutic potential for neurodegenerative diseases like Alzheimer's disease.

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)

  • Compound Description: HIOC was investigated for its neuroprotective effects in a mouse model of optic nerve crush (ONC). [] Systemic administration of HIOC via intraperitoneal injection significantly increased the survival of retinal ganglion cells (RGCs) following ONC. [] The protective effect of HIOC was comparable to that observed with tauroursodeoxycholic acid (TUDCA), another neuroprotective agent. [] These findings suggest that HIOC may hold therapeutic potential for treating conditions involving RGC loss, such as glaucoma and optic neuritis.
  • Relevance: Both HIOC and 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea feature an indole ring with an attached ethyl chain. [] This structural similarity, despite the differences in their remaining structures and pharmacological targets, suggests that this specific indole-ethyl fragment might be a valuable pharmacophore for designing compounds with neuroprotective properties.

1-(3-Aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: This compound served as a starting material for synthesizing a series of substituted pyrazole and pyrimidine derivatives. [] These derivatives were subsequently evaluated for their inhibitory activity against the SARS-CoV 3C-like protease, a key enzyme in viral replication. []
  • Relevance: This compound shares a significant structural similarity with 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea, both containing an indole ring connected to an ethylene bridge. [] This shared motif, although in different chemical contexts, highlights its potential relevance as a scaffold for designing bioactive molecules.

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. [] A sensitive analytical method using ultra-performance liquid chromatography with QDa detection was developed to quantify trace levels of this impurity in Osimertinib mesylate. []
  • Relevance: This compound, like 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea, contains an indole ring with a methoxy group and an extended aromatic system. [] Although the overall structures differ, the presence of these shared elements highlights their recurring use in medicinal chemistry, even if their presence might lead to potential genotoxic concerns.

5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2(1H)indol-2-one (Ziprasidone)

  • Compound Description: This compound, Ziprasidone, is a dopamine D2 antagonist used to treat mental disorders such as schizophrenia, migraine, and mania. [, , ] The patent describes the mesylate dihydrate and trihydrate salts of Ziprasidone, their preparation methods, and their use as therapeutic agents. [, , ]
  • Relevance: While structurally distinct from 1-(1H-Indol-3-yl)-3-(3-methoxyphenethyl)urea, this compound's relevance lies in its shared indole core. [, , ] This highlights the significance of the indole moiety in medicinal chemistry and its application in treating central nervous system disorders.

Properties

CAS Number

899946-90-8

Product Name

1-(1H-indol-3-yl)-3-(3-methoxyphenethyl)urea

IUPAC Name

1-(1H-indol-3-yl)-3-[2-(3-methoxyphenyl)ethyl]urea

Molecular Formula

C18H19N3O2

Molecular Weight

309.369

InChI

InChI=1S/C18H19N3O2/c1-23-14-6-4-5-13(11-14)9-10-19-18(22)21-17-12-20-16-8-3-2-7-15(16)17/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,22)

InChI Key

YVYFIYHGWSLOCX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CCNC(=O)NC2=CNC3=CC=CC=C32

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.